Fostriecin vs. Okadaic Acid & Cantharidin: >40,000-fold PP2A Selectivity Over PP1
Fostriecin demonstrates unparalleled selectivity for PP2A over PP1 compared to canonical inhibitors. Fostriecin's PP2A IC50 is 3.2 nM, while its PP1 IC50 is 131 µM, yielding a selectivity ratio of >40,000-fold [1]. In contrast, okadaic acid's selectivity is ~150-500-fold (PP2A IC50 ~0.1-0.3 nM vs PP1 IC50 ~15-50 nM) , and cantharidin's is only ~9-fold (PP2A IC50 ~0.2 µM vs PP1 IC50 ~1.8 µM) [2]. This quantifies Fostriecin as a far more precise tool for dissecting PP2A-specific biology.
| Evidence Dimension | PP2A/PP1 Selectivity Ratio (IC50 Ratio) |
|---|---|
| Target Compound Data | >40,000-fold (PP2A IC50=3.2 nM / PP1 IC50=131 µM) |
| Comparator Or Baseline | Okadaic acid: ~150-500-fold (PP2A IC50=0.1-0.3 nM / PP1 IC50=15-50 nM); Cantharidin: ~9-fold (PP2A IC50=0.2 µM / PP1 IC50=1.8 µM) |
| Quantified Difference | Fostriecin's selectivity ratio is ~80- to ~4,400-fold higher than these comparators. |
| Conditions | In vitro enzyme inhibition assays using purified PP2A and PP1 catalytic subunits [1][2] |
Why This Matters
This extreme selectivity minimizes confounding off-target PP1 effects in cellular signaling studies, making Fostriecin the definitive choice for experiments requiring specific PP2A inhibition.
- [1] Walsh AH, Cheng A, Honkanen RE. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A. FEBS Lett. 1997;416(3):230-234. View Source
- [2] McCluskey A, et al. Anticancer activity and protein phosphatase 1 and 2A inhibition of a new generation of cantharidin analogues. Invest New Drugs. 2002;20(1):1-8. View Source
